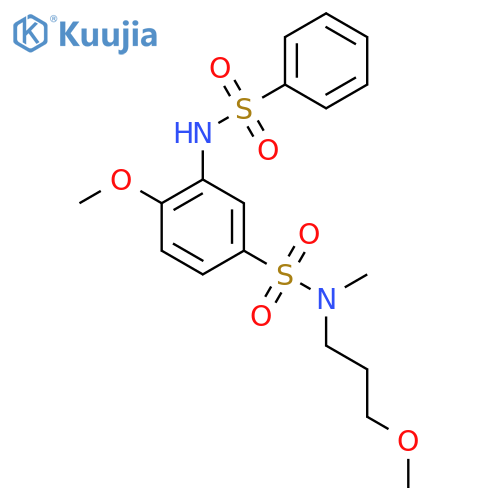

Cas no 2694728-52-2 (3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide)

3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide

- EN300-33037597

- 2694728-52-2

-

- インチ: 1S/C18H24N2O6S2/c1-20(12-7-13-25-2)28(23,24)16-10-11-18(26-3)17(14-16)19-27(21,22)15-8-5-4-6-9-15/h4-6,8-11,14,19H,7,12-13H2,1-3H3

- InChIKey: DZQWSJGETXSHHF-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=C(C=1)NS(C1C=CC=CC=1)(=O)=O)OC)(N(C)CCCOC)(=O)=O

計算された属性

- せいみつぶんしりょう: 428.10757884g/mol

- どういたいしつりょう: 428.10757884g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 28

- 回転可能化学結合数: 10

- 複雑さ: 665

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 119Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P0281YK-100mg |

3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide |

2694728-52-2 | 95% | 100mg |

$2301.00 | 2024-05-08 | |

| 1PlusChem | 1P0281YK-50mg |

3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide |

2694728-52-2 | 95% | 50mg |

$1921.00 | 2024-05-08 | |

| Enamine | EN300-33037597-0.1g |

3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide |

2694728-52-2 | 95.0% | 0.1g |

$1811.0 | 2025-03-18 | |

| Enamine | EN300-33037597-0.05g |

3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide |

2694728-52-2 | 95.0% | 0.05g |

$1504.0 | 2025-03-18 |

3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide 関連文献

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamideに関する追加情報

3-Benzenesulfonamido-4-Methoxy-N-(3-Methoxypropyl)-N-Methylbenzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 2694728-52-2, known as 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in drug design and material science. The structure of this molecule is characterized by a benzene ring substituted with multiple functional groups, including sulfonamido, methoxy, and alkyl groups, which contribute to its unique chemical properties and reactivity.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of complex molecules like 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into the molecule's electronic structure, which is critical for understanding its behavior in different chemical environments. These studies have revealed that the presence of electron-donating groups, such as methoxy and methyl substituents, significantly influences the molecule's reactivity and stability.

The synthesis of 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of intermediate sulfonic acid derivatives, followed by nucleophilic substitution reactions to introduce the desired substituents. The use of transition metal catalysts has been shown to enhance reaction efficiency and selectivity, making the synthesis more scalable for industrial applications.

In terms of pharmacological applications, 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide has demonstrated potential as a lead compound in drug discovery programs targeting various disease states. Preclinical studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with inflammatory diseases and cancer. Furthermore, its unique structure allows for further modification to optimize pharmacokinetic properties, such as bioavailability and metabolic stability.

Another area of interest for 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide lies in its application as a building block for advanced materials. The molecule's ability to form stable covalent bonds makes it a promising candidate for use in polymer chemistry and nanotechnology. Researchers are exploring its potential as a precursor for high-performance polymers with tailored mechanical and thermal properties.

From an environmental perspective, understanding the degradation pathways of 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide is crucial for assessing its ecological impact. Recent studies have employed biodegradation assays to evaluate the compound's persistence in aqueous environments. Results indicate that under specific microbial conditions, the molecule undergoes slow hydrolysis, suggesting that it may require careful management in industrial settings to minimize environmental risks.

In conclusion, 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide (CAS No. 2694728-52-2) represents a versatile and intriguing compound with diverse applications across multiple disciplines. Its complex structure provides a foundation for innovative research in drug development, materials science, and environmental chemistry. As scientific tools continue to advance, further exploration of this compound's properties will undoubtedly unlock new opportunities for practical applications in various industries.

2694728-52-2 (3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide) 関連製品

- 1261834-18-7(5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)

- 772-47-4([(ethylsulfonyl)methyl]benzene)

- 2229543-32-0(tert-butyl N-(4,4-dimethyl-1-nitropentan-3-yl)carbamate)

- 2228454-75-7(N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine)

- 1218951-00-8(Methyl 2-(3-chlorophenyl)-2-cyanoacetate)

- 946309-41-7(5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile)

- 2044713-77-9(tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate)

- 78146-52-8(Phenylglyoxal Monohydrate)

- 199786-58-8((5-Bromo-2-iodophenyl)methanol)

- 1270548-31-6(3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)